molecular formula C20H18N4O B11315259 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11315259
M. Wt: 330.4 g/mol
InChI Key: MASBTVJSVUYQPP-UHFFFAOYSA-N
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Description

3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product with high purity. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrazine ring.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit spleen tyrosine kinase, which is involved in the treatment of autoimmune diseases such as asthma and rheumatoid arthritis . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to the presence of the phenol group, which enhances its reactivity and potential applications. Its ability to inhibit spleen tyrosine kinase also sets it apart from other similar compounds.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H18N4O/c1-13-6-7-17(14(2)10-13)22-20-19(15-4-3-5-16(25)11-15)23-18-12-21-8-9-24(18)20/h3-12,22,25H,1-2H3

InChI Key

MASBTVJSVUYQPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O)C

Origin of Product

United States

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